(D-Pro4,D-Trp7,9,10)-Substance P (4-11)

Tachykinin Receptor Subtype Smooth Muscle Pharmacology

Select (D-Pro4,D-Trp7,9,10)-Substance P (4-11) for its exclusive multi-receptor antagonism at substance P, bombesin, and CCK receptors. Unlike standard NK1 antagonists, it unmasks co-released peptide functions via SP-P tissue selectivity (active in guinea-pig ileum, inactive in bladder). Its inherent partial agonism relative to [D-Pro4,D-Trp7,9,10,Val8]SP-(4-11) makes it essential for biased agonism studies. Validate tachykinin-specific PLC coupling without disrupting histamine pathways. Ideal for GI motility, pancreatic secretion, and neurogenic inflammation models.

Molecular Formula C62H74N14O10S
Molecular Weight 1207.4 g/mol
Cat. No. B15128956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Pro4,D-Trp7,9,10)-Substance P (4-11)
Molecular FormulaC62H74N14O10S
Molecular Weight1207.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8
InChIInChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)
InChIKeySFUBGXWEUDKBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Pro4,D-Trp7,9,10)-Substance P (4-11): A Broad-Spectrum Peptide Antagonist for Tachykinin, Bombesin, and CCK Receptor Research


(D-Pro4,D-Trp7,9,10)-Substance P (4-11) (CAS 86917-57-9) is a synthetic octapeptide and a competitive antagonist of substance P (SP) [1]. It is characterized as a broad-spectrum tachykinin antagonist that also exhibits antagonism at bombesin (BB) and cholecystokinin (CCK) receptors [2]. This analog, featuring D-amino acid substitutions at positions Pro4 and Trp7,9,10, serves as a pharmacological tool for delineating neuropeptide receptor functions, particularly in studying the complex interplay between SP, bombesin, and CCK signaling pathways.

Why (D-Pro4,D-Trp7,9,10)-Substance P (4-11) Cannot Be Substituted with Simpler Tachykinin Antagonists


The selection of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) over other SP antagonists, such as [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP (spantide) or [D-Pro2,D-Trp7,9]SP, is justified by its unique multi-receptor antagonism profile and tissue-specific selectivity. While many SP analogs act as selective NK1 antagonists, (D-Pro4,D-Trp7,9,10)-Substance P (4-11) is distinguished by its competitive antagonism at bombesin and CCK receptors [1] and its pronounced tissue selectivity, which suggests interaction with distinct receptor populations not targeted by other antagonists [2]. Furthermore, it demonstrates a significantly higher inherent stimulatory activity compared to other SP antagonists [3], a property that must be accounted for in experimental design. Simply substituting with another NK1 antagonist would fail to capture the compound's unique poly-pharmacological effects and could lead to misinterpretation of results in complex physiological models.

Quantitative Differentiation of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) from Analogs: A Procurement Evidence Guide


Tissue Selectivity: Unique Activity in Guinea-Pig Ileum vs. Bladder

In a comparative study across multiple smooth muscle preparations, (D-Pro4,D-Trp7,9,10)-Substance P (4-11) demonstrated tissue-selective antagonism. In the guinea-pig ileum, it produced a parallel rightward shift in the dose-response curve to tachykinins, indicating competitive antagonism. However, in the guinea-pig bladder, the compound was completely inactive at concentrations up to 32 µM [1]. This contrasts with the undecapeptide antagonist [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP (spantide), which showed antagonism in both tissues [1]. The lack of activity in the bladder suggests (D-Pro4,D-Trp7,9,10)-Substance P (4-11) may differentiate between receptor populations, a property not shared by all SP antagonists.

Tachykinin Receptor Subtype Smooth Muscle Pharmacology Tissue Selectivity

Inherent Stimulatory Activity: A Quantified Bias Over Spantide

In the guinea-pig ileum myenteric plexus, (D-Pro4,D-Trp7,9,10)-Substance P (4-11) exhibited the highest inherent stimulatory activity among three tested SP antagonists. At a concentration of 10 µM, it produced a response equivalent to 50% of the maximal response elicited by 10 nM eledoisin [1]. In comparison, spantide and [D-Arg1,D-Trp7,9,Leu11]SP(1-11) showed significantly lower intrinsic activity [1]. This partial agonist-like effect is a key experimental variable that distinguishes this compound from more 'silent' antagonists.

Partial Agonism Functional Assay Acetylcholine Release Myenteric Plexus

Multi-Receptor Antagonism: Differentiated Profile from Selective NK1 Antagonists

Unlike highly selective NK1 antagonists such as [D-Pro4,D-Trp7,9,Nle11]Substance P (4-11), (D-Pro4,D-Trp7,9,10)-Substance P (4-11) acts as a competitive antagonist at bombesin (BB) and cholecystokinin (CCK) receptors in addition to SP receptors [1]. In guinea-pig ileum longitudinal muscle, it caused a parallel rightward shift in the CCK-8 dose-response curve without affecting maximal contraction, confirming competitive antagonism [2]. Its affinity for BB2 receptors is modest, with a pKi <5.0 (Ki >10 µM) in rat tissue [3]. This multi-receptor profile contrasts with spantide, which also exhibits bombesin antagonism but with different relative affinities across tissue types [4].

Polypharmacology Bombesin Receptor Cholecystokinin Receptor Cross-reactivity

In Vivo Efficacy: Comparable CNS Activity to a Val8-Substituted Analog

In an in vivo rat spinal cord model, intrathecal injection (8 µg) of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) inhibited hypothalamo-neurohypophysial responses to a painful stimulus (bradykinin) by 50-60% [1]. This efficacy was comparable to the Val8-substituted analog [D-Pro4,D-Trp7,9,10,Val8]SP-(4-11), which also inhibited responses by 50-60%. However, the Val8 analog exhibited 3-fold less inherent agonistic activity, making it a cleaner antagonist for in vivo use [1]. This comparison highlights that while (D-Pro4,D-Trp7,9,10)-Substance P (4-11) is effective in vivo, its partial agonist properties may limit its utility in certain CNS pain models.

In Vivo Spinal Cord Antinociception CNS Penetration

Receptor Subtype Selectivity: Preferential Affinity for SP-P over SP-E Receptors

The analog [D-Pro4,D-Trp7,9,10,Phe11]SP-(4-11), which shares the core D-Pro4,D-Trp7,9,10 motif, demonstrated clear selectivity for SP-P receptors over SP-E receptors [1]. It showed high antagonist affinity against SP and neurokinin A (NA) on guinea-pig ileum (G.P.I.) and dog carotid artery (D.C.A.) (SP-P systems), but was inactive on dog and hamster urinary bladders (SP-E systems) and very weak on rat duodenum (another SP-E system) [1]. While this study used the Phe11 variant, the shared core modifications suggest (D-Pro4,D-Trp7,9,10)-Substance P (4-11) may exhibit similar SP-P selectivity, distinguishing it from undecapeptide antagonists which were less discriminative [1].

Receptor Subtype SP-P SP-E Selectivity Neurokinin

Impact on Intracellular Signaling: Differential Effects on Tachykinin- vs. Histamine-Induced IP3 Generation

In guinea-pig intestinal longitudinal smooth muscle, (D-Pro4,D-Trp7,9,10)-Substance P (4-11) at a concentration of 10 µM significantly inhibited inositol phosphate (IP) accumulation induced by the tachykinin eledoisin [1]. In contrast, it had no effect on IP accumulation stimulated by histamine [1]. This indicates that the compound's antagonism is specific to tachykinin receptor-mediated phospholipase C activation, and it does not non-specifically disrupt Gq-coupled signaling pathways. This specificity is a key differentiator from less characterized or more broadly acting antagonists.

Signal Transduction Inositol Phosphate Second Messenger Smooth Muscle

Optimal Research Applications for (D-Pro4,D-Trp7,9,10)-Substance P (4-11) Based on Quantitative Evidence


Investigating Poly-Pharmacology and Neuropeptide Crosstalk

This compound is ideal for studies requiring simultaneous antagonism of substance P, bombesin, and cholecystokinin receptors. Its multi-receptor profile [1] is essential for dissecting the integrated roles of these neuropeptides in complex physiological systems, such as gastrointestinal motility, pancreatic secretion, and inflammatory responses. Unlike selective NK1 antagonists, (D-Pro4,D-Trp7,9,10)-Substance P (4-11) can unmask the functional consequences of co-released peptides. However, researchers must account for its partial agonist activity [2] in their experimental design.

Defining Tachykinin Receptor Subpopulations via Tissue Selectivity

The pronounced tissue selectivity of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) [1] makes it a valuable pharmacological tool for classifying and differentiating tachykinin receptor subtypes. Its activity in guinea-pig ileum (SP-P system) but inactivity in guinea-pig bladder [2] provides a clear functional fingerprint. This allows researchers to correlate receptor expression with physiological function and to validate the selectivity of newer, more selective antagonists. The compound's SP-P preference [3] further refines its utility in this context.

Validating Pathway-Specific Signal Transduction Mechanisms

The ability of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) to inhibit tachykinin-induced inositol phosphate accumulation without affecting histamine-induced signaling [1] makes it a precise tool for validating receptor-specific coupling to phospholipase C. This is crucial for studies in smooth muscle pharmacology and neurogenic inflammation where multiple Gq-coupled receptors converge on the same second messenger pathway. It ensures that observed effects are directly attributable to tachykinin receptor antagonism and not to non-specific disruption of downstream signaling.

Comparative Studies with Cleaner Antagonists to Quantify Partial Agonism

Given its quantifiably higher inherent stimulatory activity compared to spantide [1] and the Val8-substituted analog [2], this compound serves as a positive control or comparative tool in experiments designed to investigate biased agonism or the functional consequences of partial agonism at tachykinin receptors. By comparing its effects to those of a 'silent' antagonist like [D-Pro4,D-Trp7,9,10,Val8]SP-(4-11) [2], researchers can dissect the relative contributions of antagonism versus partial agonism to a given physiological or behavioral outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Pro4,D-Trp7,9,10)-Substance P (4-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.